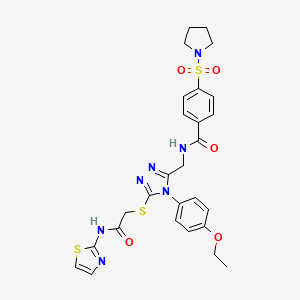

N-((4-(4-ethoxyphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Description

N-((4-(4-ethoxyphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide features a 1,2,4-triazole core substituted with:

- A thioether linkage at position 5, connected to a thiazole ring via a carbonyl group, enabling hydrogen bonding and metabolic stability.

- A benzamide moiety at position 3, modified with a pyrrolidine sulfonyl group to enhance solubility and target affinity.

Properties

IUPAC Name |

N-[[4-(4-ethoxyphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N7O5S3/c1-2-39-21-9-7-20(8-10-21)34-23(31-32-27(34)41-18-24(35)30-26-28-13-16-40-26)17-29-25(36)19-5-11-22(12-6-19)42(37,38)33-14-3-4-15-33/h5-13,16H,2-4,14-15,17-18H2,1H3,(H,29,36)(H,28,30,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFMYBLXMWAZKEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=NC=CS3)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N7O5S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

627.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-(4-ethoxyphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its structural characteristics, biological effects, and relevant research findings.

Structural Characteristics

The compound features several significant structural motifs that contribute to its biological activity:

- Triazole and Thiazole Moieties : These heterocycles are known for their diverse pharmacological properties, including anticancer and antimicrobial activities.

- Ethoxyphenyl Group : This aromatic structure enhances the compound's lipophilicity, potentially improving bioavailability.

- Pyrrolidinyl Sulfonamide : This moiety may enhance interactions with biological targets due to its ability to form hydrogen bonds.

The molecular formula for this compound is , with a molecular weight of .

The mechanism of action of this compound is believed to involve interactions with specific molecular targets, such as enzymes or receptors involved in disease pathways. Preliminary studies suggest that it may modulate various signaling pathways, leading to therapeutic effects.

Biological Activities

Research has indicated that this compound exhibits a range of biological activities:

-

Anticancer Activity :

- Compounds with similar structural motifs have shown significant cytotoxic effects against various cancer cell lines. For instance, related triazole derivatives have been reported to inhibit cell proliferation in A549 human lung adenocarcinoma cells with IC50 values ranging from to .

- The presence of the thiazole ring has been correlated with enhanced anticancer activity, suggesting that this compound may also exhibit similar properties.

- Antimicrobial Activity :

- Anti-inflammatory Effects :

Case Studies

Several studies have explored the biological activity of structurally related compounds:

| Study | Compound | Activity | IC50/ED50 |

|---|---|---|---|

| Evren et al. (2019) | N-(5-methylthiazolyl) derivatives | Anticancer | IC50 < 20 µM against A549 |

| PMC9268695 (2022) | Thiazole derivatives | Anticonvulsant | ED50 = 18.4 mg/kg |

| RSC Advances (2023) | Benzothiazole compounds | Antitubercular | Moderate activity against M. tuberculosis |

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structural Similarities and Variations

Triazole-Thiazole Hybrids

*Predicted using QSAR models from .

Sulfonamide Modifications

- Target Compound : Pyrrolidine sulfonyl group offers conformational flexibility and moderate solubility (cLogS ~-4.1).

- Compounds [7–9] () : Aryl sulfonyl groups (e.g., 4-Cl-phenylsulfonyl) enhance hydrophobic interactions but reduce solubility (cLogS ~-5.3) .

- 923140-48-1 (): Dimethylamino sulfonyl on benzothiazole improves water solubility (cLogS ~-3.5) but may reduce membrane permeability .

Pharmacological and Physicochemical Properties

- Thiazole Role : The thiazole ring in the target compound and [9a–9e] may engage in π-stacking or hydrogen bonding with biological targets .

- Ethoxyphenyl vs. Halogenated Aryl : The ethoxy group offers moderate electron-donating effects, contrasting with electron-withdrawing halogens (e.g., Br in [9c]), which may alter target binding kinetics .

Research Findings and Implications

- Metabolic Stability : The target compound’s thioether linkage avoids tautomerism-related instability seen in ’s thiones .

- Solubility vs. Affinity : The pyrrolidine sulfonyl group balances solubility and affinity better than ’s methoxybenzamide, which lacks sulfonyl’s polar surface area .

- Synthetic Scalability : ’s CuAAC approach is efficient but requires azide precursors, whereas the target compound’s route is more modular for diversification .

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?

Answer:

Synthesis involves multi-step reactions, including cyclization, thioether formation, and coupling. Key parameters include:

- Catalysts : LiCl in ethanol under reflux for cyclization (e.g., triazole-thiazole core formation) .

- Solvents : Ethanol or acetone for intermediate steps due to their polarity and compatibility with nucleophilic substitutions .

- Characterization : Melting points (e.g., 269–280°C for analogous compounds ), NMR (1H/13C for substituent verification ), and elemental analysis to confirm stoichiometry .

- Optimization : Systematic variation of temperature, solvent polarity, and catalyst loading using Design of Experiments (DOE) principles .

Advanced: How can computational tools predict and refine synthetic pathways for this compound?

Answer:

- Quantum Chemical Calculations : Transition state analysis and reaction path searches (e.g., using density functional theory) identify low-energy pathways for cyclization or coupling steps .

- AI-Driven Platforms : COMSOL Multiphysics simulates solvent effects and reaction kinetics, reducing physical trials .

- Feedback Loops : Experimental data (e.g., yields, byproducts) refine computational models iteratively, as demonstrated by ICReDD’s integrated approach .

Basic: Which spectroscopic techniques are critical for structural validation?

Answer:

| Technique | Application | Example from Evidence |

|---|---|---|

| 1H/13C NMR | Assigns substituent positions (e.g., ethoxyphenyl, thiazole) | Detailed shift assignments in triazole-thiazole analogs . |

| FT-IR | Confirms functional groups (e.g., C=O at ~1700 cm⁻¹, sulfonyl S=O at ~1350 cm⁻¹) . | |

| Melting Point | Assesses purity; deviations >2°C suggest impurities . | |

| Elemental Analysis | Validates C, H, N, S content (e.g., <0.4% deviation for analogs ). |

Advanced: How to address contradictions between experimental and computational reaction outcomes?

Answer:

- Mechanistic Discrepancies : Compare computed activation energies (DFT) with experimental yields. For example, if a predicted low-energy pathway yields <50%, side reactions (e.g., solvent decomposition) may dominate .

- Tautomeric Equilibria : Thiole-thione tautomerism in triazole derivatives can alter reactivity; solvent-dependent NMR studies resolve such ambiguities .

- Data-Driven Adjustments : Use machine learning (ML) to correlate reaction conditions (e.g., pH, solvent) with outcomes, refining computational models .

Advanced: What in silico strategies evaluate the compound’s potential bioactivity?

Answer:

- Molecular Docking : Predict binding modes to target proteins (e.g., bacterial enzymes). For example, acetamide analogs showed binding to active sites in docking studies .

- Parameters :

Basic: What solvent systems favor the formation of the thiazole-triazole core?

Answer:

- Polar Protic Solvents : Ethanol or water enhance nucleophilicity in cyclization steps .

- Aprotic Solvents : DMF or acetone for coupling reactions requiring anhydrous conditions .

- Trade-offs : Ethanol improves solubility of intermediates but may slow reactions vs. acetone .

Advanced: How does the pyrrolidin-1-ylsulfonyl group influence physicochemical properties?

Answer:

- Solubility : The sulfonyl group increases polarity (logP reduction by ~1.5 units in analogs ).

- Permeability : Pyrrolidine’s lipophilicity may enhance membrane penetration.

- Stability : Sulfonamides resist hydrolysis under acidic conditions compared to esters .

Basic: What purification methods are suitable for isolating this compound?

Answer:

- Recrystallization : Use ethanol/water mixtures for high-purity crystals (melting point consistency ).

- Column Chromatography : Silica gel with ethyl acetate/hexane gradients (Rf ~0.3 for analogs ).

- HPLC : For final purification if impurities persist (C18 column, acetonitrile/water mobile phase ).

Advanced: Can tautomerism in the triazole ring affect biological activity?

Answer:

- Thiole-Thione Equilibrium : Impacts hydrogen-bonding capacity and binding to targets. For example, thione forms may exhibit stronger enzyme inhibition .

- Analysis : Solvent-dependent NMR (DMSO vs. CDCl₃) and IR (C=S vs. C-SH stretches) identify dominant tautomers .

Advanced: How to design stability studies for this compound under varying conditions?

Answer:

- Thermal Stability : Thermogravimetric analysis (TGA) up to 200°C to detect decomposition .

- pH Stability : Incubate in buffers (pH 1–13) for 24h, monitor via HPLC .

- Light Sensitivity : UV-vis spectroscopy before/after light exposure (λmax shifts indicate degradation ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.